molecular formula C29H24N4O8 B1678743 Niceritrol CAS No. 5868-05-3

Niceritrol

Katalognummer: B1678743
CAS-Nummer: 5868-05-3
Molekulargewicht: 556.5 g/mol
InChI-Schlüssel: KUEUWHJGRZKESU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Niceritrol ist ein Niacin-Derivat, das hauptsächlich als Lipidsenker eingesetzt wird. Es ist ein Ester aus Pentaerythrit und Nicotinsäure und weist allgemeine Eigenschaften auf, die denen von Nicotinsäure (Nicotinamid) ähneln, zu der es langsam hydrolysiert wird. This compound wurde als lipidsenkendes Medikament bei Hyperlipidämien und als Vasodilatator zur Behandlung peripherer Gefäßerkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Niceritrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es im Körper langsam zu Nicotinsäure hydrolysiert wird. Nicotinsäure wirkt dann auf die Lipidstoffwechselwege, um den Cholesterin- und Triglyceridspiegel im Blut zu senken. Es hat auch vasodilatierende Wirkungen, die dazu beitragen, die Durchblutung bei peripherer Gefäßerkrankung zu verbessern .

Wirkmechanismus

Target of Action

Niceritrol is a derivative of niacin, also known as nicotinic acid . It shares similar properties with nicotinic acid , which is known to target a specific group of receptors in the body called G protein-coupled receptors. These receptors play a crucial role in mediating the effects of many hormones and neurotransmitters, leading to various physiological responses.

Mode of Action

As a niacin derivative, this compound is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolyzed to nicotinic acid in the body . Nicotinic acid then binds to its target receptors, triggering a series of biochemical reactions that lead to its therapeutic effects.

Result of Action

This compound has been used as a lipid-regulating drug in hyperlipidemias . It helps to regulate lipid levels in the body, reducing the risk of atherosclerosis and other cardiovascular diseases. Additionally, this compound has been used as a vasodilator in the treatment of peripheral vascular disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Niceritrol wird durch Veresterung von Pentaerythrit mit Nicotinsäure synthetisiert. Die Reaktion beinhaltet die Verwendung eines sauren Katalysators, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten unter Rückfluss, um die gewünschte Veresterung zu erreichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Die Reaktanten werden in geeigneten Verhältnissen gemischt und kontrolliertem Erhitzen und Rühren ausgesetzt, um eine vollständige Veresterung sicherzustellen. Das Produkt wird dann durch Kristallisation oder andere geeignete Reinigungstechniken gereinigt, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Niceritrol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.

    Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden

    Hydrolyse: Nicotinsäure und Pentaerythrit.

    Oxidation: Oxidierte Derivate von this compound.

    Substitution: Substituierte Derivate von this compound, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Niceritrol ähnelt anderen Niacin-Derivaten wie Nicotinsäure und Nicotinamid. Es ist einzigartig in seiner langsamen Hydrolyse zu Nicotinsäure, die eine anhaltende Freisetzung des Wirkstoffs ermöglicht. Diese langsame Freisetzung kann im Vergleich zu anderen Niacin-Derivaten zu stabileren und längeren therapeutischen Wirkungen führen .

Ähnliche Verbindungen

Biologische Aktivität

Niceritrol, also known as pentaerythritol tetranicotinate, is a nicotinic acid derivative that has garnered attention for its biological activity, particularly in lipid metabolism and cardiovascular health. This article delves into the compound's mechanisms of action, clinical effects, and relevant research findings.

This compound is primarily known for its ability to modulate lipid profiles in the bloodstream. Upon hydrolysis in vivo, it yields nicotinic acid, which is a well-established agent for lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. The biological activity of this compound can be attributed to several key actions:

  • Inhibition of Platelet Aggregation : this compound has been shown to inhibit platelet aggregation, which is critical in preventing thrombotic events. Clinical studies indicate that it reduces platelet aggregation induced by various agonists like ADP and collagen, likely through its effects on lipid levels and direct action on platelets .
  • Lipid Modulation : this compound effectively lowers serum total cholesterol (sTC) and triglycerides (sTG). It has been reported to increase HDL-C levels significantly, particularly in patients with lower baseline HDL-C levels .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy of this compound in managing hyperlipidemia and cardiovascular disease. Below are summarized findings from significant clinical trials:

StudyPopulationDosageDurationKey Findings
Matsunaga et al. (1992)20 patients with ischemic heart disease750 mg/day8 weeksSignificant reduction in ADP-, collagen-, and adrenaline-induced platelet aggregation; correlation with reduced LDL-C levels .
Sasaki et al. (1995)Hyperlipidemic patientsGradually increased doses16 weeksSignificant decrease in sTC and sTG; HDL-C increased by 12.5% .
Owada et al. (2003)Patients with chronic renal diseaseNot specifiedRandomized trialThis compound showed antiproteinuric effects alongside lipid-lowering properties .

Case Studies

  • Platelet Aggregation Study : In a study involving patients with ischemic heart disease, treatment with this compound resulted in a marked decrease in platelet aggregation after 4 and 8 weeks of therapy. This effect was associated with significant reductions in plasma total cholesterol and LDL-cholesterol levels .
  • Lipid Profile Improvement : A clinical trial demonstrated that patients treated with this compound experienced a notable increase in HDL-C levels while simultaneously reducing VLDL and LDL cholesterol levels. This shift is considered beneficial for cardiovascular health as it enhances the anti-atherogenic profile of the lipid profile .

Summary of Biological Activity

This compound exhibits several important biological activities:

  • Hypolipidemic Effects : Reduces total cholesterol and triglycerides while increasing HDL-C.
  • Antithrombotic Properties : Inhibits platelet aggregation, contributing to cardiovascular protection.
  • Improvement in Lipoprotein Profiles : Alters the distribution of lipoproteins favorably, enhancing the HDL2:HDL3 ratio.

Eigenschaften

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023364
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-05-3
Record name Niceritrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niceritrol [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niceritrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niceritrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERITROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niceritrol
Reactant of Route 2
Reactant of Route 2
Niceritrol
Reactant of Route 3
Niceritrol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niceritrol
Reactant of Route 5
Reactant of Route 5
Niceritrol
Reactant of Route 6
Reactant of Route 6
Niceritrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.